molecular formula C18H15N3S B12025414 1-naphthaldehyde N-phenylthiosemicarbazone CAS No. 24090-94-6

1-naphthaldehyde N-phenylthiosemicarbazone

Cat. No.: B12025414
CAS No.: 24090-94-6
M. Wt: 305.4 g/mol
InChI Key: PVQDDACNFDEBIC-CPNJWEJPSA-N
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Description

Historical Context of Thiosemicarbazone Derivatives in Coordination Chemistry

Thiosemicarbazones have been integral to coordination chemistry since the mid-20th century, initially explored for their ability to form stable complexes with transition metals. Early studies focused on their chelating properties, driven by the presence of sulfur and nitrogen donor atoms. The discovery of their antimicrobial and antitumor activities in the 1970s spurred further interest, particularly in developing iron-chelating agents for cancer therapy.

A pivotal advancement occurred with the incorporation of aromatic systems into thiosemicarbazone scaffolds. For example, 2-hydroxy-1-naphthaldehyde thiosemicarbazone demonstrated exceptional thorium(IV) extraction efficiency (log k ex = 3.99), outperforming non-aromatic analogs. This highlighted the role of aromatic π-systems in enhancing metal-ligand stability through additional electron delocalization.

Table 1: Key Milestones in Thiosemicarbazone Research

Year Discovery Significance
1952 First synthesis of thiosemicarbazones Established baseline chelation properties
1978 Anticancer activity of iron-thiosemicarbazone complexes Opened biomedical applications
2003 High Th(IV) extraction using naphthalene-based derivatives Demonstrated superiority of aromatic systems
2024 Titanium-thiosemicarbazone complexes for metallodrugs Expanded to non-traditional metals

Rationale for Studying Naphthalene-Based Thiosemicarbazones

The naphthalene moiety in this compound provides three critical advantages over benzene-based analogs:

  • Enhanced Electronic Delocalization : The fused bicyclic aromatic system increases electron density at the Schiff base nitrogen, improving metal coordination. This is reflected in the compound’s ability to form stable ternary complexes with thorium(IV) (e.g., [Th(A)TOA(NO₃)₃], log K = 8.862).
  • Steric Tunability : Substituents on the naphthalene ring (e.g., methoxy groups in 2-methoxy-1-naphthaldehyde thiosemicarbazone) allow fine-tuning of ligand geometry for selective metal binding.
  • Biological Compatibility : Naphthalene derivatives exhibit improved cellular uptake compared to smaller aromatics, as demonstrated by the 50% cytotoxicity threshold of compound 6 against LNCaP prostate cancer cells.

Table 2: Comparative Properties of Naphthalene vs. Benzene Thiosemicarbazones

Property Naphthalene-Based Benzene-Based
Molar Absorptivity (L·mol⁻¹·cm⁻¹) ~10⁴ (λmax ≈ 390 nm) ~10³ (λmax ≈ 350 nm)
Stability Constant (log K) 8.862 (Th(IV)-TOA) 6.921 (Th(IV)-DMSO)
IC₅₀ for hCA II Inhibition 3.89 nM (5d) 12.5 nM (acetazolamide)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24090-94-6

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

1-[(E)-naphthalen-1-ylmethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H15N3S/c22-18(20-16-10-2-1-3-11-16)21-19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H2,20,21,22)/b19-13+

InChI Key

PVQDDACNFDEBIC-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Catalyst : None (solvent-free conditions).

  • Reaction Time : 5 minutes.

  • Yield : 63%.

  • Characterization :

    • FT-IR : Absorption bands at 1,238 cm⁻¹ (C=S stretch) and 1,611 cm⁻¹ (C=N stretch).

    • ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.20–8.87 ppm, azomethine proton (HC=N) at δ 9.10 ppm, and thiourea NH at δ 11.98 ppm.

    • ¹³C NMR : C=S resonance at δ 175.80 ppm and azomethine carbon at δ 160.05 ppm.

This method’s advantages include rapid reaction kinetics and reduced energy consumption compared to conventional heating.

Acid-Catalyzed Condensation

A traditional approach involves acid-catalyzed condensation of 1-naphthaldehyde with 4-phenylthiosemicarbazide. While specific data for this compound are limited in the literature, analogous syntheses of thiosemicarbazones using anilinium chloride as a catalyst provide a reliable framework. In such protocols, equimolar reactants are refluxed in ethanol with 0.1 equivalents of anilinium chloride for 4–6 hours. The product is isolated via filtration and recrystallized from ethanol or methanol.

Key Reaction Parameters:

  • Catalyst : Anilinium chloride (10 mol%).

  • Reaction Time : 4–6 hours.

  • Yield : Estimated 50–60% (based on analogous reactions).

  • Characterization :

    • Expected FT-IR peaks for C=S (1,200–1,250 cm⁻¹) and C=N (1,600–1,650 cm⁻¹).

    • ¹H NMR would mirror microwave-synthesized spectra, with slight solvent-dependent shifts.

This method’s slower kinetics and moderate yields highlight the trade-offs between conventional and microwave-assisted techniques.

Comparative Analysis of Synthesis Methods

Table 1 summarizes the critical differences between microwave and acid-catalyzed methods:

Parameter Microwave Synthesis Acid-Catalyzed Condensation
Reaction Time5 minutes4–6 hours
Yield63%50–60%
Energy InputHigh (800 W irradiation)Moderate (reflux conditions)
CatalystNoneAnilinium chloride
SolventSolvent-freeEthanol
Environmental ImpactLower (solvent-free)Higher (solvent use)

Chemical Reactions Analysis

Metal Complexation

Thiosemicarbazones like this compound are known to form coordination complexes with transition metals (e.g., Pd, Rh, Cu). The azomethine nitrogen and thione sulfur act as bidentate ligands , coordinating to metal centers .

Example Reactions :

  • Palladium(II) Complexes : Reaction with palladium acetate yields bis-chelate complexes (e.g., [Pd(L)₂]), where the ligand coordinates via azomethine N and thione S atoms in a cis arrangement .

  • Rhodium(I) Complexes : Rhodium catalysts (e.g., [Rh(PPh₃)₃Cl]) oxidize the sulfur center, forming tridentate CNS donor complexes. These exhibit intense metal-to-ligand charge-transfer (MLCT) transitions .

Spectroscopic Characterization

IR and NMR Data (compiled from analogous thiosemicarbazones):

Spectral Feature Wavenumber (cm⁻¹) Assignment
C=N (azomethine) 1519–1650Azomethine stretching
C=S (thioamide) 1137–1239Thioamide stretching
N–H (hydrazine) 2918–3414NH stretching
C–S 750–790C–S stretching

1H NMR Key Peaks :

  • Azomethine proton : δ 10.27–10.62 ppm (s, 1H) .

  • Hydrazine NH : δ 9.66–11.66 ppm (s, 1H) .

  • Aromatic protons : δ 6.92–8.43 ppm (multiplet) .

Biological Activity

While not explicitly detailed for this compound, thiosemicarbazones are known for cytotoxic effects against cancer cells via apoptosis induction. Their ability to form metal complexes enhances bioavailability and biological activity, as seen in analogous systems .

Structural Analysis

  • Single-Crystal XRD : Confirms coordination geometry in metal complexes (e.g., square planar Pd(II) complexes) .

  • Frontier Molecular Orbital (FMO) Studies : Reveal charge-transfer properties and reactivity, with hardness (η) and softness (σ) parameters indicating stability .

Nonlinear Optical (NLO) Behavior

Quantum chemical studies on related thiosemicarbazones show:

  • Linear Polarizability : Up to 324.93 a.u. (compound 5 ) .

  • Third-Order Polarizability : Up to 1.69 × 10⁵ a.u. (compound 5 ) .
    These properties suggest potential applications in optoelectronics .

Key Reaction Pathways

  • Synthesis : Condensation of 1-naphthaldehyde and phenylthiosemicarbazide.

  • Metal Coordination : Formation of Pd(II) or Rh(I) complexes via N and S donor sites.

  • Catalytic Cycling : Oxidative addition and transmetallation in cross-coupling reactions.

  • Spectroscopic Identification : IR and NMR for structural confirmation.

Scientific Research Applications

1-naphthaldehyde N-phenylthiosemicarbazone has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of 1-naphthaldehyde N-phenylthiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural Variations and Substituent Effects

Thiosemicarbazones differ primarily in their aldehyde/ketone substituents and N-aryl modifications. Below is a comparative analysis of key analogs:

Compound Name Aldehyde/Ketone Substituent Key Structural Features Molecular Weight (g/mol) Reference
1-Naphthaldehyde N-phenylthiosemicarbazone 1-Naphthaldehyde Naphthalene ring, N-phenyl group 295.38 (estimated)
4-Methoxy-1-naphthaldehyde thiosemicarbazone 4-Methoxy-1-naphthaldehyde Methoxy group at C4 of naphthalene 259.33
4-Phenyl-1-(2-naphthaldehyde)thiosemicarbazone (HTSC4) 2-Naphthaldehyde Naphthalene substituent at C2 331.44 (estimated)
4-Phenyl-1-(1-nitro-2-naphthaldehyde)thiosemicarbazone (HTSC5) 1-Nitro-2-naphthaldehyde Nitro group at C1 of naphthalene 376.39 (estimated)
4-[(4-Chlorobenzyl)oxy]benzaldehyde N-phenylthiosemicarbazone 4-Chlorobenzyloxy-benzaldehyde Chlorobenzyloxy group, phenyl substitution 375.87
Acetophenone thiosemicarbazone Acetophenone Methyl group instead of naphthalene 193.27

Key Observations :

  • Steric Effects : Naphthalene derivatives (e.g., HTSC4) exhibit greater steric bulk compared to benzaldehyde-based analogs (e.g., 4-chlorobenzyloxy derivative), influencing binding to biological targets .
  • Solubility : The chlorobenzyloxy group () increases hydrophobicity, whereas methoxy groups may enhance aqueous solubility slightly .
Coordination Chemistry

Thiosemicarbazones are potent ligands for metal ions. Notable comparisons:

  • Palladium(II) Complexes : this compound forms stable Pd(II) bis-chelate complexes (e.g., [Pd(TSC4)₂]), with distinct IR and NMR spectral shifts due to naphthalene’s conjugation .
  • HTSC5 Complexes : The nitro group in HTSC5 may reduce coordination stability compared to HTSC4, as electron-withdrawing groups can weaken metal-ligand bonds .

Biological Activity

1-Naphthaldehyde N-phenylthiosemicarbazone (NPTSC) is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound exhibits significant potential due to its ability to form stable metal complexes, which enhance its biological efficacy.

The biological activity of NPTSC is largely attributed to its interaction with metal ions, leading to the formation of metal-thiosemicarbazone complexes. These complexes have been shown to exhibit enhanced cytotoxicity against various cancer cell lines and antimicrobial properties against a range of pathogens. The mechanism involves the chelation of metal ions, which facilitates the disruption of cellular processes in target organisms or cells.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of NPTSC and its metal complexes against various cancer cell lines. The following table summarizes key findings from recent research:

Study Cell Lines Tested IC50 Values (µM) Remarks
Matesanz et al. (2022)NCI-H460, A2780, A2780-cisR5-20Palladium complexes exhibited lower toxicity on normal cells compared to cisplatin .
Halder et al. (2022)HL-60, U-93710-30Platinum complexes showed significant cytotoxic effects .
Soares et al. (2022)MCF-7, T98G, U8715-25All thiosemicarbazones tested showed no hemolytic activity up to 10^-5 M .
Datta et al. (2022)MCF-78-15Ni(II) complexes demonstrated higher activity than parent ligands .

Antimicrobial Activity

NPTSC and its metal complexes also display significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Copper(II) Complexes : Exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Antifungal Activity : Some thiosemicarbazone derivatives were effective against Candida species, further highlighting their broad-spectrum antimicrobial potential .

Case Studies

  • Antitumor Activity : A study by Sedaghat's group demonstrated that Cu(II)/Zn(II) complexes derived from NPTSC exhibited significant antitumor activity by inhibiting RNA reductase, a crucial enzyme for cancer cell proliferation .
  • Metal Complex Formation : Research has shown that the coordination of NPTSC with metals such as platinum and palladium enhances its antitumor effects compared to the free ligand. The resulting complexes displayed improved selectivity towards cancer cells over normal cells .
  • Structure-Activity Relationship : Investigations into how substituents on the thiosemicarbazone affect biological activity have revealed that bulky groups at the N(4) position can diminish cytotoxic effects, emphasizing the importance of molecular structure in drug design .

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